4-(ethylsulfanyl)-1H-pyrazol-3-amine
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Overview
Description
4-(Ethylthio)-1h-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an ethylthio group attached to the fourth position of the pyrazole ring and an amine group at the third position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-1h-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylthio-substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of 4-(Ethylthio)-1h-pyrazol-3-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents are chosen based on their efficiency and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-(Ethylthio)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-1h-pyrazol-3-amine
- 4-(Isopropylthio)-1h-pyrazol-3-amine
- 4-(Butylthio)-1h-pyrazol-3-amine
Uniqueness
4-(Ethylthio)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethylthio group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H9N3S |
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Molecular Weight |
143.21 g/mol |
IUPAC Name |
4-ethylsulfanyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C5H9N3S/c1-2-9-4-3-7-8-5(4)6/h3H,2H2,1H3,(H3,6,7,8) |
InChI Key |
BJGCUVZUAPYSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(NN=C1)N |
Origin of Product |
United States |
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